molecular formula C15H16BrNO3S B497534 N-benzyl-4-bromo-3-ethoxybenzenesulfonamide CAS No. 838605-73-5

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Cat. No. B497534
CAS RN: 838605-73-5
M. Wt: 370.3g/mol
InChI Key: ADVQNZYCTMOCOX-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized through several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase IX by binding to its active site. This enzyme is involved in the regulation of pH in cancer cells, and its inhibition can lead to the disruption of cancer cell metabolism and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the activity of carbonic anhydrase IX, leading to the inhibition of cancer cell growth in vitro. However, its effects on normal cells and tissues are not fully understood, and further studies are needed to evaluate its potential toxicity and side effects.

Advantages and Limitations for Lab Experiments

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is a useful reagent for the preparation of various sulfonamide derivatives, and its synthesis has been optimized to yield high purity and high yield of the desired compound. However, its potential toxicity and side effects need to be carefully evaluated, and appropriate safety precautions should be taken when handling this compound in the laboratory.

Future Directions

There are several future directions for the research on N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, including:
1. Further studies on its mechanism of action and its potential applications in cancer therapy.
2. Evaluation of its toxicity and side effects in vivo, and the development of safer derivatives.
3. Exploration of its potential applications in organic synthesis and materials science.
4. Investigation of its potential applications in other fields, such as catalysis and imaging.
In conclusion, this compound is a sulfonamide derivative that has gained significant attention from the scientific community due to its potential applications in various fields. Its synthesis has been optimized to yield high purity and high yield of the desired compound, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential applications and limitations, and to develop safer and more effective derivatives.

Synthesis Methods

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide can be synthesized through several methods, including the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with benzylamine in the presence of a base, or the reaction of 4-bromo-3-ethoxybenzenesulfonamide with benzyl alcohol in the presence of a base. These methods have been optimized to yield high purity and high yield of the desired compound.

Scientific Research Applications

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in many cancers. In organic synthesis, this compound has been used as a reagent for the preparation of various sulfonamide derivatives. In materials science, this compound has been used as a building block for the preparation of functional materials.

properties

IUPAC Name

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-2-20-15-10-13(8-9-14(15)16)21(18,19)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVQNZYCTMOCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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